(+)-Octopamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

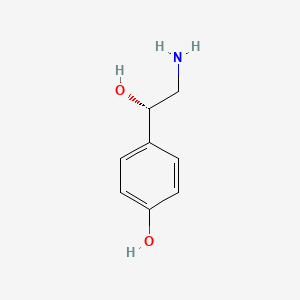

(S)-octopamine is an octopamine. It is an enantiomer of a (R)-octopamine.

Aplicaciones Científicas De Investigación

Neurobiological Applications

Role in Learning and Memory

Research indicates that octopamine enhances learning processes, particularly in aversive odor learning. It operates through interactions with dopamine pathways, suggesting its potential as a modulator of cognitive functions. A genetically encoded optical sensor has been developed to study octopamine dynamics, providing insights into its physiological release and signaling mechanisms in the nervous system .

Neuroprotection in Neurodegenerative Diseases

Recent studies have uncovered that octopamine plays a crucial role in protecting neurons against degeneration, especially in conditions like Alzheimer's disease and Parkinson's disease. It facilitates lactate production in astrocytes, which is vital for neuronal energy supply. This mechanism acts as an "SOS signal" for stressed neurons, promoting cell survival under pathological conditions . The modulation of octopamine levels could lead to novel therapeutic strategies for managing neurodegenerative diseases .

Pharmacological Applications

Potential Therapeutic Uses

Octopamine's structural similarity to norepinephrine allows it to exert effects on adrenergic receptors, making it a candidate for treating conditions like hypotension and as a cardiotonic agent. It has been investigated for its ability to stimulate lipolysis in adipocytes through β3-adrenergic receptor activation, indicating potential applications in metabolic disorders .

Implications for Psychiatric Disorders

Altered levels of octopamine have been associated with various psychiatric disorders, including schizophrenia and bipolar disorder. Understanding its role could lead to better-targeted therapies that address the underlying metabolic dysfunctions associated with these conditions .

Industrial and Biochemical Applications

Research Reagent

In chemical research, octopamine is utilized as a reagent in organic synthesis reactions due to its unique properties as a neurotransmitter and hormone. Its applications extend to the production of pharmaceuticals and health supplements, where it is valued for its biological activity .

Summary of Findings

The following table summarizes key findings regarding the applications of (+)-octopamine:

| Application Area | Details |

|---|---|

| Neurobiology | Enhances learning and memory; protects neurons from degeneration; regulates lactate production in astrocytes. |

| Pharmacology | Potential treatments for hypotension; stimulates lipolysis; implications for psychiatric disorders (e.g., schizophrenia, bipolar disorder). |

| Industrial Use | Reagent in organic synthesis; used in pharmaceuticals and health supplements. |

Case Study 1: Octopamine's Role in Neurodegeneration

A study published by Northwestern Medicine demonstrated how octopamine signaling can prevent cell death in neurodegenerative contexts by promoting lactate production from astrocytes. This finding suggests that pharmacological modulation of octopamine could be a viable strategy for treating diseases like Alzheimer's .

Case Study 2: Octopamine and Learning Mechanisms

Research conducted on Drosophila (fruit flies) showed that octopamine significantly influences behavioral plasticity related to learning and memory processes through specific receptor pathways . This highlights the compound's potential role as a target for enhancing cognitive functions.

Propiedades

Número CAS |

826-01-7 |

|---|---|

Fórmula molecular |

C8H11NO2 |

Peso molecular |

153.18 g/mol |

Nombre IUPAC |

4-[(1S)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1 |

Clave InChI |

QHGUCRYDKWKLMG-MRVPVSSYSA-N |

SMILES |

C1=CC(=CC=C1C(CN)O)O |

SMILES isomérico |

C1=CC(=CC=C1[C@@H](CN)O)O |

SMILES canónico |

C1=CC(=CC=C1C(CN)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.